Methyl 2-methoxypropionate

Description

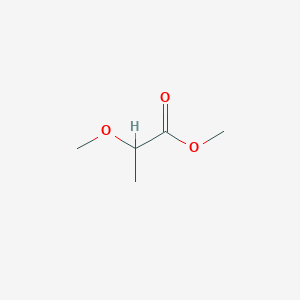

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABBJJOSOCPYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884980 | |

| Record name | Propanoic acid, 2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-76-8 | |

| Record name | Methyl 2-methoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-methoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-Methoxypropionate

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to Methyl 2-Methoxypropionate, a valuable chemical intermediate in the pharmaceutical and specialty chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of three primary synthetic methodologies: the Williamson ether synthesis, the methylation of methyl lactate, and the Michael addition of methanol to methyl acrylate. Each method is critically evaluated, presenting detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound (CAS 17639-76-8) is a chiral ester that serves as a key building block in the synthesis of various complex organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it is employed as a reagent in the synthesis of dual PPARα/γ agonists, a class of drugs used in the management of metabolic disorders.[1] The presence of both an ether and an ester functional group, along with a stereogenic center, makes it a versatile synthon for introducing specific structural motifs in drug candidates and other fine chemicals. This guide aims to equip researchers with the foundational knowledge and practical protocols necessary for the efficient and safe synthesis of this important compound.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, stereochemical considerations, and environmental impact. This guide will focus on three predominant methods:

-

Williamson Ether Synthesis: A classic and reliable method for ether formation.

-

Direct Methylation of Methyl Lactate: A straightforward approach utilizing a readily available chiral precursor.

-

Michael Addition to Methyl Acrylate: An atom-economical route that constructs the carbon-oxygen bond via conjugate addition.

The following sections will delve into the specifics of each of these synthetic pathways.

Synthesis via Williamson Etherification

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent. In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of methyl lactate to form an alkoxide, which then reacts with a methylating agent.

Mechanistic Rationale

The synthesis begins with the deprotonation of the secondary alcohol of methyl lactate using a strong base, typically sodium hydride (NaH), to generate a highly nucleophilic sodium alkoxide. This is followed by the nucleophilic attack of the alkoxide on a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), resulting in the formation of the desired ether and a salt byproduct. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial to solvate the cation and enhance the nucleophilicity of the alkoxide.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| Methyl Lactate | C₄H₈O₃ | 104.10 | Starting Material |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | Methylating Agent |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Solvent |

| Saturated aqueous Ammonium Chloride | NH₄Cl | 53.49 | Quenching Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous THF under a nitrogen atmosphere. Anhydrous THF is then added to the flask to create a slurry.

-

Alkoxide Formation: A solution of methyl lactate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and dimethyl sulfate (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.

-

Work-up and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to afford this compound.

Synthesis via Direct Methylation of Methyl Lactate

This method is a variation of the Williamson ether synthesis but is often considered a distinct route due to the specific reagents and conditions commonly employed. The direct methylation of methyl lactate offers a more streamlined approach, often utilizing phase-transfer catalysis to facilitate the reaction between the aqueous and organic phases.

Mechanistic Considerations

The underlying principle remains the S(_N)2 reaction. However, instead of using a strong, pyrophoric base like sodium hydride in an anhydrous solvent, this method often employs a concentrated aqueous solution of a base such as sodium hydroxide. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used to transport the hydroxide ion into the organic phase or the lactate anion into the aqueous phase, enabling the reaction to proceed at the interface or in the organic phase.

Caption: Phase-Transfer Catalyzed Methylation of Methyl Lactate.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| Methyl Lactate | C₄H₈O₃ | 104.10 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | Methylating Agent |

| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | Phase-Transfer Catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

Procedure:

-

Reaction Setup: To a solution of methyl lactate (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in dichloromethane, a 50% aqueous solution of sodium hydroxide (2.0 equivalents) is added.

-

Methylation: The biphasic mixture is stirred vigorously at room temperature, and dimethyl sulfate (1.2 equivalents) is added dropwise over 30 minutes. The reaction is then stirred at 40 °C for 4-6 hours.

-

Work-up and Extraction: After cooling to room temperature, the layers are separated. The aqueous layer is extracted twice with dichloromethane.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by fractional distillation.

Synthesis via Michael Addition of Methanol to Methyl Acrylate

The Michael addition, or conjugate addition, of methanol to methyl acrylate represents an atom-economical pathway to methyl 3-methoxypropionate, which is an isomer of the target molecule. To obtain the desired this compound, this route is not directly applicable. However, for the sake of providing a comprehensive guide on related chemistries, the synthesis of its isomer is detailed below. The reaction involves the 1,4-addition of a nucleophile (in this case, the methoxide ion) to an α,β-unsaturated carbonyl compound.

Mechanistic Pathway

The reaction is typically catalyzed by a base, such as sodium methoxide, which deprotonates methanol to generate the methoxide nucleophile. The methoxide then attacks the β-carbon of methyl acrylate in a conjugate fashion, leading to the formation of an enolate intermediate. This enolate is subsequently protonated by methanol to yield the final product, methyl 3-methoxypropionate, and regenerate the methoxide catalyst.

Sources

The Definitive Guide to the IUPAC Nomenclature of Methyl 2-Methoxypropanoate

A Technical Resource for Researchers in Drug Discovery and Development

This guide provides a comprehensive analysis of the IUPAC nomenclature for the chemical compound methyl 2-methoxypropanoate. Designed for scientists and professionals in the fields of chemistry and pharmacology, this document elucidates the systematic principles underlying its formal name, offering clarity and precision in scientific communication. Beyond nomenclature, this whitepaper briefly explores the synthesis and chemical properties of the compound, providing a well-rounded technical overview for laboratory applications.

Decoding the Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) has established a formal set of rules for naming organic compounds to ensure that every distinct compound has a unique and unambiguous name. The name "methyl 2-methoxypropanoate" is derived by systematically deconstructing the molecule's structure and applying these established principles.

Prioritizing the Principal Functional Group

Organic molecules often contain multiple functional groups. The IUPAC system employs a priority order to determine the principal functional group, which dictates the suffix of the compound's name.[1][2][3] In the case of methyl 2-methoxypropanoate, the two present functional groups are an ester and an ether. According to IUPAC rules, the ester group has a higher priority than the ether group.[1][2][4] Therefore, the compound is named as an ester.

The Anatomy of an Ester Name: Alkyl Alkanoate

The general IUPAC name for an ester is "alkyl alkanoate".[5][6][7] This two-part name is determined by identifying the two components of the ester linkage:

-

The Alkyl Group: This is the carbon chain attached to the single-bonded oxygen atom of the ester.

-

The Alkanoate Group: This is the carbon chain that includes the carbonyl group (C=O) of the ester.

In methyl 2-methoxypropanoate, a methyl group (-CH₃) is attached to the single-bonded oxygen. The portion containing the carbonyl group is a three-carbon chain, making it a derivative of propanoic acid. Therefore, the base name is methyl propanoate .

A Step-by-Step Determination of the IUPAC Name

The systematic naming of methyl 2-methoxypropanoate can be broken down into the following logical steps:

Step 1: Identify the Principal Functional Group The molecule contains both an ester (-COOR) and an ether (-OR) functional group. Based on IUPAC priority rules, the ester is the principal functional group.[1][2]

Step 2: Name the Alkyl Part of the Ester The alkyl group bonded to the oxygen atom of the ester is a methyl group (-CH₃). This forms the first part of the name: methyl .[6][7][8]

Step 3: Identify and Name the Parent Chain (Alkanoate) The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester. In this case, it is a three-carbon chain. Therefore, the base name for this part of the molecule is derived from propane, becoming propanoate .

Step 4: Identify and Name Substituents on the Parent Chain An ether group, specifically a methoxy group (-OCH₃), is attached to the parent chain.

Step 5: Number the Parent Chain and Assign Locants to Substituents Numbering of the parent chain begins at the carbonyl carbon (C=O) as carbon 1. The methoxy group is attached to carbon 2.

Step 6: Assemble the Full IUPAC Name Combine the elements in the correct order: the alkyl group, followed by the numbered substituent, and finally the parent alkanoate. This results in the unambiguous IUPAC name: methyl 2-methoxypropanoate .

The following diagram illustrates the decision-making process for naming this compound:

Caption: IUPAC Naming Workflow for Methyl 2-methoxypropanoate

Structural and Chemical Properties

A summary of the key structural and chemical identifiers for methyl 2-methoxypropanoate is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol [9] |

| CAS Number | 17639-76-8[9][10][11] |

| Synonyms | 2-Methoxypropanoic acid methyl ester, Methyl-2-methoxypropionat[9][10] |

Synthesis of Methyl 2-Methoxypropanoate

Methyl 2-methoxypropanoate is commonly synthesized through the esterification of O-methyllactic acid.[9][12] Another method involves the reaction of methyl lactate with methanol in the presence of a catalyst. For instance, a mixture of methyl lactate in methanol can be passed over a catalyst such as 5% by weight NaH₂PO₄/SiO₂ at an elevated temperature (e.g., 260°C) to yield methyl 2-methoxypropanoate with high selectivity.[12]

The experimental workflow for a catalyzed synthesis can be visualized as follows:

Caption: Catalyzed Synthesis of Methyl 2-methoxypropanoate

Applications in Research and Development

Methyl 2-methoxypropionate serves as a valuable intermediate in the synthesis of more complex molecules. For example, it is used as a reagent in the synthesis of dual PPARα/γ agonists, which are of interest in the development of therapeutics for metabolic disorders.[9][10]

Conclusion

The IUPAC name, methyl 2-methoxypropanoate, is a precise descriptor of its chemical structure, derived from a systematic application of established nomenclature rules. A clear understanding of these principles is paramount for researchers and professionals in the chemical and pharmaceutical sciences to ensure unambiguous communication and documentation. This guide has provided a detailed breakdown of the naming process, supplemented with information on the synthesis and applications of this compound, to serve as a comprehensive technical resource.

References

- Aakash Institute. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers.

- Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. (2011-02-14).

- PubChem. Methyl 2-methoxy-2-methylpropanoate.

- Quora. What are the rules for naming ester and ether (organic chemistry)? (2016-01-04).

- Allen Career Institute. Classification and IUPAC Nomenclature | Rules, Steps, and Examples.

- Chemistry LibreTexts. Nomenclature of Ethers. (2023-01-22).

- PubChem. Methyl 2-(methoxyamino)-2-methylpropanoate.

- Vedantu. IUPAC name of ester is AAlkoxy alkane BAlkyl alkanoate class 11 chemistry CBSE.

- YouTube. Naming Esters IUPAC Systematic Nomenclature. (2019-02-19).

- Chemistry LibreTexts. 18.2: Functional Group Order of Precedence For Organic Nomenclature. (2020-05-21).

- YouTube. Which Functional Groups Take Priority In Organic Naming? (2025-12-21).

- PubChem. Methyl 2-methoxyprop-2-enoate.

- eGPAT. Priority order of functional groups in IUPAC nomenclature. (2017-08-08).

- YouTube. Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. (2016-11-29).

- The Good Scents Company. This compound.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. egpat.com [egpat.com]

- 4. Classification and IUPAC Nomenclature | Rules, Steps, and Examples [allen.in]

- 5. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. quora.com [quora.com]

- 7. IUPAC name of ester is AAlkoxy alkane BAlkyl alkanoate class 11 chemistry CBSE [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. This compound | 17639-76-8 [chemicalbook.com]

- 10. This compound | 17639-76-8 [amp.chemicalbook.com]

- 11. This compound, 17639-76-8 [thegoodscentscompany.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-5-bromopyrimidine: A Cornerstone Intermediate in Modern Drug Discovery

A Note on Chemical Identification: This guide focuses on the chemical compound 2-Amino-5-bromopyrimidine. While the initial request referenced CAS number 17639-76-8, this number corresponds to Methyl 2-methoxypropionate. The context of the request, particularly its relevance to drug development and pyrimidine chemistry, strongly indicates that the intended subject is 2-Amino-5-bromopyrimidine , for which the correct CAS number is 7752-82-1 . This guide will proceed with a comprehensive analysis of the latter compound.

Introduction

2-Amino-5-bromopyrimidine is a halogenated heterocyclic amine that has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its strategic arrangement of a nucleophilic amino group and a reactive bromine atom on the pyrimidine scaffold makes it a versatile synthon for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of this essential chemical intermediate, with a focus on its role in the synthesis of advanced therapeutics.

Physicochemical and Structural Properties

2-Amino-5-bromopyrimidine is typically a yellow or pale yellow solid at room temperature.[1][2] Its structural and physical properties are critical for its handling, reactivity, and solubility in various reaction media. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 7752-82-1 | [3][4] |

| Molecular Formula | C₄H₄BrN₃ | [3][4] |

| Molecular Weight | 174.00 g/mol | [5] |

| Appearance | Yellow to pale yellow solid/crystal | [1][6] |

| Melting Point | 241-243 °C (lit.) | [7] |

| Boiling Point | 340.743 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.844 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water | [4] |

| InChI Key | UHRHPPKWXSNZLR-UHFFFAOYSA-N | [5] |

| SMILES | Nc1ncc(Br)cn1 |

The pyrimidine ring, an aromatic heterocycle, is a common motif in biologically active compounds, including nucleobases. The presence of the amino group at the 2-position and the bromine atom at the 5-position dictates its reactivity, allowing for selective functionalization at these sites.

Synthesis of 2-Amino-5-bromopyrimidine

The efficient synthesis of 2-Amino-5-bromopyrimidine is crucial for its application in multi-step synthetic routes. The most common and high-yielding laboratory-scale synthesis involves the electrophilic bromination of 2-aminopyrimidine.

The rationale behind this approach lies in the electron-donating nature of the amino group, which activates the pyrimidine ring towards electrophilic substitution. The bromine is directed to the 5-position due to the electronic properties of the ring system. N-Bromosuccinimide (NBS) is a preferred brominating agent as it is a solid, making it easier to handle compared to liquid bromine, and it often leads to cleaner reactions with fewer byproducts.[3]

The following protocol is a representative procedure for the synthesis of 2-Amino-5-bromopyrimidine.[3][6]

-

Reaction Setup: In a flask protected from light, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C. The use of NBS in a slight excess ensures complete consumption of the starting material.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight in the dark. Protecting the reaction from light is crucial as NBS can decompose under photolytic conditions, leading to side reactions.

-

Work-up and Isolation: Remove the acetonitrile under reduced pressure. The resulting residue is then washed with water to remove the succinimide byproduct and any unreacted NBS.

-

Purification: The crude product is collected by suction filtration and dried under vacuum to yield 2-Amino-5-bromopyrimidine as a white to pale yellow solid. This method can achieve high yields, often exceeding 90%.[3][6]

Key Reactions and Applications in Drug Discovery

The synthetic utility of 2-Amino-5-bromopyrimidine lies in the differential reactivity of its functional groups. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems.[8]

This dual reactivity makes 2-Amino-5-bromopyrimidine a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).

A prominent example of its application is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1] In the synthesis of Macitentan, 2-Amino-5-bromopyrimidine serves as a foundational component, where its structure is elaborated through a series of chemical transformations to construct the final drug molecule.[1] The pyrimidine core is a key pharmacophoric element that contributes to the drug's binding affinity and efficacy.

Beyond Macitentan, the unique structure of 2-Amino-5-bromopyrimidine makes it a valuable intermediate for broader research in medicinal chemistry, enabling the development of novel compounds with potential therapeutic benefits.[1] It is also used in the preparation of sulfanilamides and amino acids containing the pyrimidine ring, which have shown potential as antiviral agents.[6][7]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with 2-Amino-5-bromopyrimidine. It is classified as harmful if swallowed and causes serious eye irritation.[9] It is also considered toxic to aquatic life with long-lasting effects.[10]

| Hazard Category | Precautionary Measures |

| Health Hazards | Harmful if swallowed (Acute Toxicity, Oral, Category 4).[9] Causes serious eye irritation (Eye Irritation, Category 2).[9] May cause skin irritation.[9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[11] Use a dust mask (e.g., N95) in case of dust formation. |

| Handling and Storage | Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[7] Store in a cool, dry, and well-ventilated area in a tightly closed container.[6][11] |

| First Aid | If swallowed: Call a poison center or doctor if you feel unwell.[9] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If on skin: Wash with plenty of soap and water.[9] |

| Environmental Hazards | Avoid release to the environment.[7][10] |

| Incompatible Materials | Strong oxidizing agents.[9][11] |

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]

Conclusion

2-Amino-5-bromopyrimidine (CAS 7752-82-1) is a highly versatile and valuable chemical intermediate that plays a crucial role in modern organic synthesis and drug discovery. Its well-defined reactivity allows for the strategic construction of complex molecules, making it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel therapeutics and other advanced materials.

References

- 2-Amino-5-bromopyrimidine | 7752-82-1. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5704177.htm]

- A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed062p905]

- 2-Amino-5-bromopyrimidine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/7752-82-1.htm]

- 2-amino-5-bromopyrimidine 7752-82-1. CAS Database. [URL: https://www.cas-chemical.com/product/p-7752-82-1.html]

- The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-essential-role-of-2-amino-5-bromopyrimidine-in-modern-pharmaceutical-synthesis-64539664.html]

- 2-Amino-5-bromopyrimidine Chemical Properties,Uses,Production. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5704177.htm]

- 2-Amino-5-bromopyrimidine 98 7752-82-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/303526]

- 2-Amino-5-bromopyrimidine (CAS 7752-82-1) Properties | Density, Cp, Viscosity. Chemcasts. [URL: https://chemcasts.com/property/2-amino-5-bromopyrimidine-cas-7752-82-1]

- 2-Amino-5-bromo pyrimidine. ChemBK. [URL: https://www.chembk.com/en/chem/2-Amino-5-bromo%20pyrimidine]

- SAFETY DATA SHEET - 2-Amino-5-bromopyrimidine. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC368580050]

- CAS 17639-76-8: this compound. CymitQuimica. [URL: https://www.cymitquimica.com/base-cas/17639-76-8]

- 2-Amino-5-bromopyrimidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/MSDS/7752-82-1.htm]

- 2-Amino-5-bromopyrimidine Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/sds/ES/A1920_ES_es.pdf]

- 2-Amino-5-bromopyrimidine | C4H4BrN3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromopyrimidine]

- 2-Amino-5-bromopyrimidine, 97% 5 g. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Preparation method of 2-amino-5-bromopyrimidine compound. Google Patents. [URL: https://patents.google.

- This compound. Nordmann. [URL: https://nordmann.

- CAS RN | 17639-76-8. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/chemicals/product/A1920.05]

- 2-Amino-5-bromopyridine 97 1072-97-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/122858]

- This compound | 17639-76-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711910.htm]

- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. Benchchem. [URL: https://www.benchchem.

- SAFETY DATA SHEET - 2-Amino-5-bromopyrimidine (Canada). Fisher Scientific. [URL: https://www.fishersci.ca/viewmsds.do?

- 2-Amino-5-bromopyrimidine. Frontier Specialty Chemicals. [URL: https://frontierspecialtychemicals.com/product/2-amino-5-bromopyrimidine/]

- 2-amino-5-bromopyrimidine|7752-82-1. Changzhou Jintan Maosheng Chemical Plant. [URL: http://www.maoshengchem.com/en/product_xx.asp?id=10]

- 2-Amino-5-bromopyrimidine. CymitQuimica. [URL: https://www.cymitquimica.com/producto/2-amino-5-bromopyrimidine]

- This compound, 98%. Fisher Scientific. [URL: https://www.fishersci.

- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-2-amino-5-bromopyridine-in-modern-pharmaceutical-synthesis-64478160.html]

- A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ed062p905]

- 2-Amino-5-bromopyridine | C5H5BrN2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromopyridine]

- 2-Amino-5-bromopyrimidine(7752-82-1) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_7752-82-1_1HNMR.htm]

- Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [URL: https://www.researchgate.net/publication/288001712_Synthesis_of_2-Amino-5-bromopyridine]

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [URL: https://www.ijser.org/researchpaper/Synthesis-of-2-Amino-5-Bromo-3-Iodopyridine.pdf]

- A kind of preparation method of 2- amino -5- bromopyridine. Google Patents. [URL: https://patents.google.

- A Comparative Guide to the Spectroscopic Analysis of 2-Amino-4-bromopyrimidine. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-spectroscopic-analysis-of-2-amino-4-bromopyrimidine]

- 2-Amino-5-bromopyridine(1072-97-5) MS spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1072-97-5_MS.htm]

- The Chemistry Behind 2-Amino-5-bromopyridine: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- 2-Amino-5-bromopyridine. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/A1587]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Changzhou Jintan Maosheng Chemical Plant--2-amino-5-bromopyrimidine|7752-82-1 [maoshengchem.com]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-amino-5-bromopyrimidine | 7752-82-1 [chemnet.com]

- 5. 2-Amino-5-bromopyrimidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2-Amino-5-bromopyrimidine | 7752-82-1 [chemicalbook.com]

- 7. 2-Amino-5-bromopyrimidine | 7752-82-1 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.ca [fishersci.ca]

- 12. 2-Amino-5-bromopyrimidine - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to Methyl 2-Methoxypropionate for Research and Development

Abstract

This technical guide provides an in-depth analysis of methyl 2-methoxypropionate (CAS: 17639-76-8), a versatile ester with significant applications as a pharmaceutical intermediate and specialty solvent.[1] Centered around its core physicochemical properties, this document details the compound's molecular identity, synthesis protocols, analytical validation, and critical safety procedures. With a molecular formula of C₅H₁₀O₃ and a precise molecular weight of approximately 118.13 g/mol , this compound's utility is rooted in its unique structure and reactivity.[2][3] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and validated methodologies to support advanced applications.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound, also known by its IUPAC name methyl 2-methoxypropanoate, is a colorless liquid with a characteristic fruity odor.[1][4]

Chemical Identifiers

For unambiguous identification and regulatory compliance, a standardized set of identifiers is crucial. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 17639-76-8 | [1][5] |

| Molecular Formula | C₅H₁₀O₃ | [2][3] |

| IUPAC Name | methyl 2-methoxypropanoate | [5][6] |

| InChI Key | VABBJJOSOCPYIT-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(C(=O)OC)OC | [5][6] |

| Synonyms | Methyl α-methoxypropionate, 2-Methoxypropanoic acid methyl ester | [1][7] |

Core Physicochemical Data

The compound's behavior in various physical and chemical systems is dictated by the properties detailed in the following table. The molecular weight, a cornerstone of stoichiometric calculations, is derived from its chemical formula.

| Property | Value | Source(s) |

| Molecular Weight | 118.13 g/mol | [2][6][7] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 43-44°C (at 15 mmHg); 142-143°C (at 760 mmHg, est.) | [5][8] |

| Flash Point | 36°C (96°F) | [5] |

| Refractive Index | ~1.397 (at 20°C) | [5] |

| Purity (Typical) | 97-99% | [1] |

Solubility Profile

This compound exhibits good solubility in common organic solvents such as ethanol and ether.[1] While some sources indicate limited solubility in water due to its ester functionality, others report it as soluble.[1][5] This discrepancy may arise from differing experimental conditions or definitions of "solubility." From a practical standpoint, it should be considered miscible with most organic phases and partially soluble in aqueous phases, a property that can be exploited in liquid-liquid extractions.

Synthesis and Purification

The synthesis of this compound can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, required scale, and desired purity.

Overview of Synthetic Routes

Two primary, industrially relevant methods for synthesizing this compound are the catalytic O-methylation of methyl lactate and the Michael addition of methanol to methyl acrylate.

Sources

- 1. CAS 17639-76-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. Propanoic acid, 2-methoxy-, methyl ester | C5H10O3 | CID 86599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 17639-76-8 [amp.chemicalbook.com]

- 8. KR20010019332A - Process for preparing methyl methoxy propionate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-Methoxypropionate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical entities is paramount for successful experimental design, formulation, and synthesis. This guide provides an in-depth exploration of the core physical characteristics of methyl 2-methoxypropionate (CAS RN: 17639-76-8), a versatile ester with applications as a pharmaceutical intermediate.[1][2][3][4] This document moves beyond a simple recitation of values, offering insights into the experimental methodologies used to determine these properties, thereby equipping the reader with a foundational understanding of not just the "what," but also the "how" and "why."

Introduction to this compound

This compound, systematically named methyl 2-methoxypropanoate, is an organic ester with the molecular formula C₅H₁₀O₃.[1][5] It is a colorless liquid that is soluble in water and various organic solvents, including ethanol and ether.[1][5] Its utility as a solvent in coatings and adhesives, and as an intermediate in organic synthesis, underscores the importance of a detailed physical property profile.[5]

Core Physical Properties

A precise understanding of a compound's physical properties is the bedrock of its application in research and development. These properties dictate its behavior in various environments and processes, from reaction kinetics to formulation stability.

Summary of Physical Data

The known physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimated and should be confirmed by experimental determination for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₃ | [1][5] |

| Molecular Weight | 118.13 g/mol | [1][6] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 136.2 °C at 760 mmHg (estimated) | [7] |

| Density | 1.0108 g/cm³ | [2] |

| Refractive Index | 1.3970 | [2] |

| Flash Point | 36 °C (96.8 °F) | [2] |

| Water Solubility | 9.702 x 10⁴ mg/L at 25 °C (estimated) | [7] |

| logP (o/w) | 0.360 (estimated) | [7] |

| Vapor Pressure | 7.5 mmHg at 25 °C (estimated) | [7] |

Experimental Determination of Physical Properties

To ensure the highest fidelity of data, direct experimental measurement is indispensable. The following section details the standard protocols for determining key physical properties of liquid compounds like this compound. This approach is rooted in the principle of self-validating systems, where robust methodology ensures trustworthy and reproducible results.

Boiling Point Determination

The boiling point is a fundamental property that informs purification strategies, such as distillation, and provides an indication of a substance's volatility.

Experimental Protocol: Micro-Boiling Point Determination

This method is advantageous when working with limited sample volumes.

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it inside the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating and Observation: Gently heat the apparatus. A continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure approaches the external pressure.

-

Boiling Point Reading: Remove the heat source once a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube as the apparatus cools.[8]

Caption: Workflow for micro-boiling point determination.

Density Measurement

Density is a critical parameter for solvent-based applications and for calculating mass from a known volume.

Experimental Protocol: Pycnometer Method

A pycnometer, or specific gravity bottle, allows for precise determination of density.

-

Pycnometer Preparation: Thoroughly clean and dry the pycnometer and weigh it accurately.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Final Weighing: Remove the pycnometer from the bath, dry the exterior, and weigh it again.

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Caption: Pycnometer method for density determination.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a compound.

Experimental Protocol: Abbe Refractometer

The Abbe refractometer is a standard instrument for this measurement.

-

Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism surface.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale. Temperature control is crucial as the refractive index is temperature-dependent.

Caption: Procedure for refractive index measurement.

Spectroscopic Characterization (Hypothetical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. One would expect to see signals corresponding to the two methyl groups and the single proton on the chiral center. The chemical shifts and splitting patterns would be indicative of the electronic environment of each proton.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts would differentiate the carbonyl carbon, the methoxy carbons, and the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups. A strong absorption band around 1740 cm⁻¹ would be characteristic of the C=O stretch of the ester group. C-O stretching vibrations would be expected in the 1300-1000 cm⁻¹ region. The absence of a broad O-H stretch would confirm the absence of carboxylic acid or alcohol impurities.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[5] It may cause skin, eye, and respiratory irritation.[5] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood.

Conclusion

This technical guide provides a thorough overview of the physical properties of this compound, grounded in both established data and the fundamental experimental protocols for their determination. For the researcher, scientist, and drug development professional, this integrated approach of presenting not just the data but also the methodology behind it is crucial for informed decision-making and the successful application of this versatile chemical intermediate.

References

- The Good Scents Company. (n.d.). This compound.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- PubChem. (n.d.). Propanoic acid, 2-methoxy-, methyl ester.

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | 17639-76-8 [chemicalbook.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. CAS 17639-76-8: this compound | CymitQuimica [cymitquimica.com]

- 6. Propanoic acid, 2-methoxy-, methyl ester | C5H10O3 | CID 86599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 17639-76-8 [thegoodscentscompany.com]

- 8. chem.libretexts.org [chem.libretexts.org]

methyl 2-methoxypropionate solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-Methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS: 17639-76-8), an ether-ester solvent, is a compound of significant interest in various industrial and scientific applications, including as a solvent for coatings and as a pharmaceutical intermediate.[1][2] A comprehensive understanding of its solubility profile in both aqueous and organic media is fundamental to its effective application, from designing reaction conditions to developing stable pharmaceutical formulations. This guide provides a detailed analysis of the solubility characteristics of this compound, grounded in its molecular structure and physicochemical properties. It synthesizes available data with established chemical principles to offer predictive insights and presents a robust experimental framework for solubility determination.

Physicochemical Characteristics

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. This compound is a colorless liquid with a molecular formula of C5H10O3.[1] Key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 17639-76-8 | [3] |

| Molecular Formula | C5H10O3 | [3] |

| Molecular Weight | 118.13 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 136.2 °C (estimated at 760 mmHg); 43-44 °C (at 15 mmHg) | [5] |

| Density | 1.0108 g/cm³ | [2] |

| Flash Point | 36 - 40.6 °C | [2][5] |

| logP (o/w) | 0.360 (estimated) | [2][5] |

Molecular Structure and its Influence on Solubility

The molecular structure of this compound is the primary determinant of its solubility profile. It features two key functional groups: an ester group (-C(=O)O-) and an ether group (-C-O-C-).

-

Polarity: Both the ester and ether groups contain electronegative oxygen atoms, which create bond dipoles, imparting a moderate overall polarity to the molecule.

-

Hydrogen Bonding: The oxygen atoms in both functional groups can act as hydrogen bond acceptors. This is a critical factor in its solubility in protic solvents like water and alcohols. However, the molecule lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[6]

-

Hydrophobic Character: The molecule also possesses methyl and ethyl groups, which form a nonpolar hydrocarbon backbone. This contributes a degree of hydrophobic character, limiting its miscibility with highly nonpolar solvents.

The estimated octanol-water partition coefficient (logP) of 0.360 indicates a relatively balanced hydrophilic and lipophilic nature, suggesting solubility in both polar and some nonpolar environments.[2][5]

Caption: Relationship between molecular features and solubility.

Solubility Profile

Aqueous Solubility

This compound is classified as soluble in water.[2][7] An estimated quantitative value for its solubility is 97,020 mg/L (or 9.7 g/100 mL) at 25°C.[5] This significant solubility is attributed to the ability of the ester and ether oxygen atoms to form hydrogen bonds with water molecules, overcoming the hydrophobic nature of the molecule's alkyl portions.

The effect of pH on its aqueous solubility is expected to be minimal within a neutral to moderately acidic range. However, under strong basic conditions (high pH) or strong acidic conditions (low pH) over time, the ester linkage is susceptible to hydrolysis, which would degrade the molecule into methanol and 2-methoxypropionic acid, thereby altering the properties of the solution.

Solubility in Organic Solvents

| Solvent Class | Example Solvent(s) | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | Strong dipole-dipole interactions and hydrogen bonding (solute as acceptor). |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible | Similar polarity and strong dipole-dipole interactions. |

| Chlorinated | Dichloromethane | Soluble/Miscible | Solute can interact with the dipole of the C-Cl bonds. |

| Aromatic | Toluene | Soluble | Solute polarity is low enough to allow for favorable van der Waals interactions. |

| Nonpolar | Hexane, Heptane | Limited / Immiscible | The significant polarity mismatch prevents effective solvation. |

Note: "Miscible" implies solubility in all proportions. This table is predictive and should be confirmed experimentally for specific applications.

Theoretical Framework: Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[9] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters will be miscible.[10] While the specific HSP values for this compound are not published, its structure suggests it possesses significant δP and δH (as an acceptor) values, explaining its high affinity for polar and hydrogen-bonding solvents like water, alcohols, and ketones. For drug development, comparing the estimated HSP of this solvent with the HSP of an active pharmaceutical ingredient (API) could help in pre-screening for suitable solubilizers.

Experimental Protocol for Solubility Determination

To validate the predicted solubility and establish precise quantitative values, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Selected solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable column and flame ionization detector (GC-FID) or HPLC for quantification.

-

0.22 µm syringe filters

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add a known volume of the test solvent (e.g., 5 mL) to a series of glass vials.

-

Add an excess amount of this compound to each vial. "Excess" ensures that a solid or separate liquid phase of the solute remains after equilibration, confirming saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 12-24 hours. This allows the excess, undissolved this compound to separate completely from the saturated solution via gravity.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot (e.g., 1 mL) from the clear, supernatant (saturated) phase of each vial using a pipette. Be cautious not to disturb the undissolved layer.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any micro-particles.

-

Determine the weight of the transferred aliquot.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated GC or HPLC method.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

-

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound exhibits a versatile solubility profile characterized by high solubility in water and miscibility with a wide array of polar organic solvents. This behavior is a direct consequence of its molecular structure, which combines the polar, hydrogen-bond accepting characteristics of ether and ester functionalities with a compact hydrocarbon framework. For researchers and formulators, this profile makes it an effective solvent in diverse applications. When precise solubility limits are required, particularly in multiphase systems or for high-concentration formulations, the experimental protocol detailed herein provides a reliable framework for generating the necessary quantitative data.

References

- Benchchem. Methoxymethyl Propionate: A Technical Guide to its Solubility in Common Organic Solvents. [Online].

- Fluoryx Labs. Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate. [Online].

- Thermo Scientific Alfa Aesar. This compound, 98% 25 g. [Online]. Available: [Link]

- Thermo Scientific Alfa Aesar. This compound, 98% 5 g. [Online]. Available: [Link]

- The Good Scents Company. This compound, 17639-76-8. [Online]. Available: [Link]

- Hansen Solubility. Hansen Solubility Parameters. [Online]. Available: [Link]

- Scribd. Ester Solubility and Preparation Lab Report. [Online]. Available: [Link]

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters.... [Online]. Available: [Link]

- Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Online]. Available: [Link]

- PubChem. Propanoic acid, 2-methoxy-, methyl ester. [Online]. Available: [Link]

Sources

- 1. CAS 17639-76-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 17639-76-8 [chemicalbook.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Propanoic acid, 2-methoxy-, methyl ester | C5H10O3 | CID 86599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 17639-76-8 [thegoodscentscompany.com]

- 6. DOSS [doss.turi.org]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Methoxypropionate: Boiling Point and Density

This technical guide provides a comprehensive overview of the boiling point and density of methyl 2-methoxypropionate (CAS No: 17639-76-8), a versatile organic compound with applications as a pharmaceutical intermediate and a solvent in various industrial processes.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth theoretical grounding and practical, field-proven methodologies for the precise determination of these critical physicochemical parameters.

Introduction to this compound

This compound, with the chemical formula C5H10O3, is an ester characterized by its clear, colorless to pale yellow liquid form.[3] Its molecular structure, featuring both an ester and an ether functional group, imparts a unique combination of properties that make it a valuable component in organic synthesis. An understanding of its physical properties, particularly its boiling point and density, is paramount for its effective use in process design, purification, and quality control.

Physicochemical Properties: A Quantitative Overview

The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and the packing of molecules within a substance. For this compound, these values are critical for distillation-based purification and for the accurate calculation of mass from a given volume.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This property is highly dependent on pressure. The experimentally determined and estimated boiling points for this compound are summarized in the table below. The notable difference in boiling points reported is primarily due to the different pressures at which the measurements were taken. The lower boiling point at a reduced pressure (15 mmHg) is a direct consequence of the lower external pressure that the liquid's vapor pressure needs to overcome to initiate boiling.

Density

Density is defined as the mass of a substance per unit of volume and is typically temperature-dependent. For most liquids, density decreases as temperature increases. It is crucial to specify the temperature at which a density measurement is made.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 136.20 °C | at 760 mmHg (estimated) | [4] |

| 142-143 °C | at 760 mmHg | [5] | |

| 143-144 °C | at 760 mmHg | [5] | |

| 43-44 °C | at 15 mmHg | [2][6][7] | |

| Density | 1.0108 g/cm³ | Not specified | [8] |

| 1.009 g/cm³ | Not specified | [5] |

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of O-methyllactic acid.[1] Another established route involves the reaction of methyl acrylate with methanol in the presence of an alkali metal alkoxide catalyst.[5] A specific example of the latter involves:

-

Preparation of a starting mixture of methyl acrylate and 1 to 3 moles of methanol.

-

Addition of an alkali metal alkoxide as a catalyst to initiate the reaction.

-

Neutralization of the catalyst with an acid upon completion of the reaction to prevent the reverse reaction and ensure a high yield of this compound.[5]

A reported synthesis achieved a 94% conversion of methyl lactate with a 98% selectivity to this compound, resulting in a 92% yield.[9]

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the accurate determination of the boiling point and density of this compound. These methods are based on established laboratory techniques and international standards to ensure data integrity and reproducibility.

Protocol for Boiling Point Determination

The choice of method for boiling point determination often depends on the quantity of the sample available. For larger volumes, distillation is a suitable method, while for smaller quantities, the Thiele tube or a micro-boiling point method is more appropriate.[10][11]

This method is ideal when a purification step is also required.

Causality Behind Experimental Choices:

-

Boiling Stones/Stir Bar: Prevents bumping and ensures smooth boiling by providing nucleation sites for bubble formation.

-

Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[11]

-

Insulation: Wrapping the distillation head can help to ensure that the vapor temperature is maintained up to the thermometer bulb, leading to a more accurate reading.

Caption: Workflow for Boiling Point Determination via Distillation.

Step-by-Step Methodology:

-

Add approximately 5-10 mL of this compound to a clean, dry round-bottom flask.

-

Add a few boiling stones or a magnetic stir bar to the flask.

-

Assemble a simple distillation apparatus, ensuring all joints are securely clamped.

-

Position the thermometer so that the top of the bulb is slightly below the level of the side-arm leading to the condenser.[11]

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the temperature at which the liquid is actively distilling and the temperature reading on the thermometer is stable. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment.

This micro-method is advantageous when only a small amount of sample is available.[11]

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: Traps a small amount of air. As the sample is heated, this air expands and escapes, creating a stream of bubbles.

-

Observation Upon Cooling: The boiling point is recorded when the liquid is drawn back into the capillary tube upon cooling. At this point, the vapor pressure of the sample is equal to the external pressure, which is the definition of the boiling point.

Caption: Workflow for Thiele Tube Boiling Point Determination.

Step-by-Step Methodology:

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or a small piece of tubing.

-

Place the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently with a Bunsen burner or a heat gun.

-

Observe a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to be drawn into the capillary tube is the boiling point.

Protocol for Density Determination

The density of a liquid can be determined using several methods, with the choice depending on the required accuracy and available equipment. The use of a digital density meter is a modern and highly accurate method, while the pycnometer method is a classic and reliable gravimetric technique.

This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[12][13][14]

Causality Behind Experimental Choices:

-

Calibration: The instrument must be calibrated with fluids of known density (e.g., dry air and deionized water) to establish a linear relationship between the oscillation period and the density.

-

Temperature Control: The density of liquids is temperature-dependent, so precise temperature control is essential for accurate and reproducible measurements.

-

Bubble-Free Sample: Air bubbles in the measuring cell will lead to erroneously low density readings as they have a much lower mass than the liquid.

Sources

- 1. This compound | 17639-76-8 [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 17639-76-8 [thegoodscentscompany.com]

- 5. KR20010019332A - Process for preparing methyl methoxy propionate - Google Patents [patents.google.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. This compound | 17639-76-8 [amp.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. knowledge.reagecon.com [knowledge.reagecon.com]

Introduction: The Significance of a Simple Chiral Ester

An In-depth Technical Guide to the Stereochemistry of Methyl 2-Methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 17639-76-8) is a chiral ester of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, containing a single stereocenter at the C2 position, makes it a valuable chiral building block for the synthesis of more complex, optically active molecules. In drug development, the specific three-dimensional arrangement of atoms (stereochemistry) is critical; often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, access to enantiomerically pure starting materials like (R)- or (S)-methyl 2-methoxypropionate is paramount.

This guide provides a comprehensive technical overview of the stereochemistry of this compound. It is designed for the practicing scientist, offering in-depth discussions on the primary strategies for obtaining the pure enantiomers—chiral resolution and asymmetric synthesis—and the analytical techniques required to verify their stereochemical purity. The focus is not merely on protocols but on the underlying principles and the causality behind experimental choices, empowering researchers to apply these concepts to their specific synthetic challenges. For instance, this molecule serves as a key intermediate in the synthesis of certain dual PPARα/γ agonists, highlighting its direct relevance in medicinal chemistry.[3][4]

Core Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential for its manipulation in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 17639-76-8 | [2][3] |

| Molecular Formula | C₅H₁₀O₃ | [2][3] |

| Molecular Weight | 118.13 g/mol | [2][3] |

| Boiling Point | 43-44 °C (at 15 mmHg) | [2] |

| Density | ~1.01 g/cm³ | [3] |

| Refractive Index | ~1.397 | [2] |

| Solubility | Soluble in water | [1][2][3] |

| Synonyms | Methyl O-methyllactate, 2-Methoxypropanoic acid methyl ester | [4][5] |

Strategic Pathways to Enantiopure this compound

There are two principal strategies for obtaining a single enantiomer of this compound. The choice between these routes depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity.

-

Chiral Resolution: This "separation" approach begins with the easily accessible racemic mixture and separates the two enantiomers. Its primary drawback is a theoretical maximum yield of 50% for the desired enantiomer, as the other is discarded or must be racemized for recycling.[6]

-

Asymmetric Synthesis: This "creation" approach uses a chiral catalyst or auxiliary to selectively produce one enantiomer from a prochiral starting material. This method can theoretically achieve a 100% yield of the desired product and is often more atom-economical.[7][8]

In-Depth Protocol: Chiral Resolution Methodologies

Enzymatic Kinetic Resolution

Expertise & Causality: Kinetic resolution exploits the different reaction rates of two enantiomers with a chiral catalyst. Lipases are highly effective for this purpose due to their stereoselective nature. In the hydrolysis of an ester, the enzyme's chiral active site forms a tetrahedral intermediate. The transition state leading to this intermediate has a different energy for each enantiomer. The enzyme preferentially catalyzes the hydrolysis of the enantiomer that forms the lower-energy transition state, leaving the other enantiomer largely unreacted.[9] The reaction is deliberately stopped at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both the product acid and the remaining ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the resolution of similar esters.[10][11]

-

Setup: To a round-bottom flask, add racemic this compound (1.0 equiv). Add a suitable solvent (e.g., toluene, 5 mL per gram of ester) and a phosphate buffer solution (pH 7.5, 0.05 M, 40 mL per gram of ester).

-

Enzyme Addition: Add a lipase, such as Lipase B from Candida antarctica (Novozym 435) or lipase from Burkholderia sp. (10-20% by weight of the ester).[11] These are robust and commonly available enzymes.

-

Reaction: Stir the heterogeneous mixture vigorously at a controlled temperature (e.g., 25-30 °C).

-

Monitoring: Monitor the reaction progress by taking small aliquots, extracting with a solvent like ethyl acetate, and analyzing by chiral HPLC or GC to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible.

-

Workup (at ~50% conversion):

-

Filter the mixture through a pad of celite to remove the immobilized enzyme.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume) to recover any dissolved organic compounds.

-

Combine all organic layers. This fraction contains the unreacted ester enantiomer.

-

Acidify the aqueous layer to pH ~2 with 1M HCl. This protonates the carboxylate salt of the hydrolyzed product.

-

Extract the acidified aqueous layer with an organic solvent (e.g., dichloromethane, 3x volume). This fraction contains the 2-methoxypropionic acid product.

-

-

Purification: Purify the unreacted ester and the resulting acid separately using flash column chromatography to obtain the two enantiomerically enriched products. The acid can be re-esterified if desired.

Chiral Preparative Chromatography

Expertise & Causality: This technique achieves separation by passing the racemic mixture through a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are common.[12] The enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with varying stability. The enantiomer that interacts more strongly is retained longer on the column, resulting in different elution times and enabling separation.[13] The choice of mobile phase is critical as it modulates these interactions.

Protocol: Chiral HPLC Method Development and Scale-Up

A systematic screening approach is the most efficient way to identify suitable separation conditions.[12][14]

-

Column & Mobile Phase Screening (Analytical Scale):

-

Utilize a set of analytical chiral columns (e.g., 4.6 x 150 mm) with different stationary phases, such as CHIRAL ART Amylose and Cellulose derivatives.[12]

-

Screen a primary set of mobile phases. A common starting point for normal phase is a mixture of n-hexane and an alcohol like 2-propanol (IPA) or ethanol.[12]

-

Run a gradient elution (e.g., 5% to 50% alcohol over 10 minutes) for each column/mobile phase combination to quickly determine if any separation occurs.

-

-

Optimization:

-

Select the column/solvent combination that shows the best "hit" (baseline separation or partial separation).

-

Convert the gradient method to an isocratic (constant mobile phase composition) method for better reproducibility and easier scale-up.

-

Fine-tune the mobile phase composition (e.g., adjust the hexane/IPA ratio) to maximize the resolution (Rs) between the two enantiomer peaks. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (0.1% v/v) can drastically improve peak shape, although they are unlikely to be necessary for this neutral ester.[12]

-

-

Loading Study & Scale-Up:

-

Once an optimized analytical method is established, perform a loading study on a semi-preparative or preparative column (e.g., 20 x 250 mm) to determine the maximum amount of racemate that can be injected without losing resolution.

-

Scale up the separation by running repeated injections and collecting the fractions corresponding to each enantiomer.

-

Hypothetical Method Development Data

| Column | Mobile Phase (Isocratic) | t_R1 (min) | t_R2 (min) | Resolution (R_s) | Comments |

| CHIRAL ART Amylose-SA | Hexane/IPA (90/10) | 8.5 | 9.8 | 1.8 | Good baseline separation. Candidate for scale-up. |

| CHIRAL ART Cellulose-SB | Hexane/IPA (90/10) | 7.2 | 7.5 | 0.6 | Poor resolution. |

| CHIRAL ART Amylose-SA | Hexane/EtOH (85/15) | 6.1 | 7.9 | 2.1 | Excellent separation, faster elution. |

| CHIRAL ART Cellulose-SC | Hexane/IPA (95/5) | 12.3 | 12.3 | 0.0 | No separation. |

Asymmetric Synthesis: A Mechanistic Perspective

While resolution separates existing enantiomers, asymmetric synthesis creates a preference for the formation of one. A powerful method for this is the asymmetric hydrogenation of a prochiral olefin.

Principle: Asymmetric Hydrogenation